molecular formula C8H8ClNO B14839601 1-(6-Chloro-3-methylpyridin-2-YL)ethanone

1-(6-Chloro-3-methylpyridin-2-YL)ethanone

Cat. No.: B14839601
M. Wt: 169.61 g/mol
InChI Key: ZCVCLTCAGVEJJX-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8ClNO and a molecular weight of 169.60822 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 3rd position, along with an ethanone group at the 2nd position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(6-Chloro-3-methylpyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-3-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(6-Chloro-3-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-3-methylpyridin-2-YL)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-methylpyridin-2-YL)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

1-(6-Chloro-3-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(6-chloro-3-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-4-7(9)10-8(5)6(2)11/h3-4H,1-2H3

InChI Key

ZCVCLTCAGVEJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C(=O)C

Origin of Product

United States

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